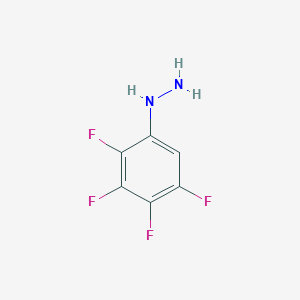
2,3,4,5-Tetrafluorophenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrafluorophenylhydrazine is an organic compound with the molecular formula C₆H₄F₄N₂. It is a derivative of phenylhydrazine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorophenylhydrazine typically involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group to the hydrazine group. The reaction can be represented as follows:
C6H2F4NO2+N2H4⋅H2O→C6H4F4N2+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .
化学反应分析
Types of Reactions
2,3,4,5-Tetrafluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
科学研究应用
2,3,4,5-Tetrafluorophenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,5-Tetrafluorophenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluorophenylhydrazine: Similar structure but different fluorine atom positions.
2,3,4,5,6-Pentafluorophenylhydrazine: Contains an additional fluorine atom.
2,4,5-Trifluorophenylhydrazine: Contains one less fluorine atom.
Uniqueness
2,3,4,5-Tetrafluorophenylhydrazine is unique due to its specific fluorine atom arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
生物活性
2,3,4,5-Tetrafluorophenylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through various methods involving hydrazine derivatives and fluorinated aromatic compounds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further biological evaluation.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various hydrazine derivatives, including those with tetrafluorophenyl substitutions. For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . These findings suggest that tetrafluorophenylhydrazine derivatives could serve as potential antimicrobial agents.
2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes. A derivative containing tetrafluorophenylhydrazine showed potent in vitro activity as a DPP-IV inhibitor with good selectivity and efficacy in mouse models . This highlights the therapeutic potential of tetrafluorophenylhydrazine in diabetes management.
Case Studies
Case Study: Synthesis and Evaluation of Hydrazone Derivatives
A study synthesized a series of hydrazone derivatives from this compound and evaluated their biological activities against various bacterial strains. The results indicated that several derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 32 µg/mL |
| Hydrazone B | Escherichia coli | 64 µg/mL |
| Hydrazone C | Klebsiella sp. | 128 µg/mL |
The mechanism by which tetrafluorophenylhydrazine exerts its biological effects may involve non-covalent interactions with target enzymes or receptors. Molecular docking studies have suggested that these compounds can occupy the active sites of enzymes like AChE and DPP-IV, thereby inhibiting their activity .
属性
分子式 |
C6H4F4N2 |
|---|---|
分子量 |
180.10 g/mol |
IUPAC 名称 |
(2,3,4,5-tetrafluorophenyl)hydrazine |
InChI |
InChI=1S/C6H4F4N2/c7-2-1-3(12-11)5(9)6(10)4(2)8/h1,12H,11H2 |
InChI 键 |
AYXDCKLCDUIBGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















